molecular formula C14H6F5NO5 B12610797 Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester CAS No. 874446-96-5

Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester

Cat. No.: B12610797
CAS No.: 874446-96-5
M. Wt: 363.19 g/mol
InChI Key: CEVHKUKYWJLAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester is a chemical compound with a complex structure that includes a benzoic acid core, a nitrooxy group, and a pentafluorophenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester typically involves the esterification of benzoic acid derivatives with pentafluorophenol. The nitrooxy group is introduced through nitration reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form different oxidation states.

    Reduction: The nitrooxy group can be reduced to form amines or other reduced products.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrooxy group can yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various ester derivatives.

Scientific Research Applications

Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce nitrooxy and pentafluorophenyl groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester involves its interaction with molecular targets through its functional groups. The nitrooxy group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-nitro-, methyl ester: Similar structure but with a methyl ester group instead of a pentafluorophenyl ester.

    Benzoic acid, (4-methyl-3-nitrophenyl)methyl ester: Contains a methyl group and a nitrophenyl group.

    Benzoic acid, 4-methoxy-, methyl ester: Features a methoxy group instead of a nitrooxy group.

Uniqueness

Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester is unique due to the presence of both the nitrooxy group and the pentafluorophenyl ester, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications in research and industry.

Properties

CAS No.

874446-96-5

Molecular Formula

C14H6F5NO5

Molecular Weight

363.19 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(nitrooxymethyl)benzoate

InChI

InChI=1S/C14H6F5NO5/c15-8-9(16)11(18)13(12(19)10(8)17)25-14(21)7-3-1-6(2-4-7)5-24-20(22)23/h1-4H,5H2

InChI Key

CEVHKUKYWJLAMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO[N+](=O)[O-])C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.